molecular formula C9H23N2O5P B14623689 N-(Phosphonomethyl)glycine--N,N-diethylethanamine (1/1) CAS No. 55024-47-0

N-(Phosphonomethyl)glycine--N,N-diethylethanamine (1/1)

Cat. No.: B14623689
CAS No.: 55024-47-0
M. Wt: 270.26 g/mol
InChI Key: WGQXGEHRJAEFPO-UHFFFAOYSA-N
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Description

N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) is a compound that is commonly known as glyphosate. It is a broad-spectrum systemic herbicide and crop desiccant. Glyphosate is an organophosphorus compound, specifically a phosphonate, which acts by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP). This enzyme is involved in the synthesis of three aromatic amino acids: tyrosine, tryptophan, and phenylalanine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) involves the reaction of glycine with formaldehyde and phosphorous acid. The reaction typically occurs under acidic conditions and involves the formation of a phosphonomethyl group on the glycine molecule. The reaction can be summarized as follows: [ \text{Glycine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{N-(Phosphonomethyl)glycine} ]

Industrial Production Methods

Industrial production of glyphosate involves the use of large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required purity standards. The production process is designed to be efficient and cost-effective, allowing for the large-scale manufacture of glyphosate for agricultural use .

Chemical Reactions Analysis

Types of Reactions

N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) undergoes several types of chemical reactions, including:

    Oxidation: Glyphosate can be oxidized to form aminomethylphosphonic acid (AMPA).

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Glyphosate can undergo substitution reactions where the phosphonomethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Scientific Research Applications

N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) involves the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP). This enzyme is crucial for the biosynthesis of aromatic amino acids in plants. By inhibiting EPSP, glyphosate disrupts the production of essential amino acids, leading to the death of the plant. The molecular target of glyphosate is the EPSP enzyme, and the pathway involved is the shikimate pathway .

Comparison with Similar Compounds

Similar Compounds

    Aminomethylphosphonic acid (AMPA): A major degradation product of glyphosate.

    N,N-Bis(phosphonomethyl)glycine: Another organophosphorus compound with similar properties.

    Iminodi(methylphosphonic acid): A related compound with similar chemical structure.

Uniqueness

N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) is unique due to its specific mode of action as an EPSP inhibitor. This makes it highly effective as a herbicide, particularly in agricultural settings where it is used to control a wide range of weeds without affecting the crops .

Properties

CAS No.

55024-47-0

Molecular Formula

C9H23N2O5P

Molecular Weight

270.26 g/mol

IUPAC Name

N,N-diethylethanamine;2-(phosphonomethylamino)acetic acid

InChI

InChI=1S/C6H15N.C3H8NO5P/c1-4-7(5-2)6-3;5-3(6)1-4-2-10(7,8)9/h4-6H2,1-3H3;4H,1-2H2,(H,5,6)(H2,7,8,9)

InChI Key

WGQXGEHRJAEFPO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C(C(=O)O)NCP(=O)(O)O

Origin of Product

United States

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